

# Application Notes: Extraction of Schisanlignone C from Schisandra chinensis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Schisanlignone C

Cat. No.: B2717907

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## Introduction

**Schisanlignone C** is a bioactive lignan found in plants of the Schisandra genus, notably Schisandra chinensis. Lignans from this plant have been a subject of interest in traditional medicine and modern drug development due to their diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of **Schisanlignone C** from dried Schisandra chinensis fruit, tailored for researchers in natural product chemistry and drug discovery. The protocol is based on established methods for lignan extraction, including solvent extraction followed by chromatographic purification.

## Materials and Reagents

- Dried fruits of Schisandra chinensis
- Ethanol (95% and varying aqueous concentrations)
- Methanol (HPLC grade)
- Hexane
- Ethyl acetate
- Chloroform

- Dichloromethane
- Acetone
- Dimethyl sulfoxide (DMSO)
- Silica gel (for column chromatography, 200-300 mesh)
- Activated carbon
- Deionized water
- Rotary evaporator
- Ultrasonic bath
- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system
- Standard of **Schisanlignone C** (>98% purity)

## Experimental Protocols

### 1. Preparation of Plant Material

- Obtain dried fruits of *Schisandra chinensis*. Ensure the plant material is authenticated by a qualified botanist.
- Grind the dried fruits into a moderately coarse powder (approximately 40-60 mesh size) to increase the surface area for extraction.
- Dry the powder in an oven at 60°C for 4-6 hours to remove residual moisture, which can affect extraction efficiency.<sup>[1]</sup>

### 2. Extraction of Crude Lignan Extract

This protocol describes a common and effective solvent extraction method. Alternative methods such as Smashing Tissue Extraction (STE), Supercritical Fluid Extraction (SFE), and Soxhlet

extraction can also be employed.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Maceration & Percolation:
  - Weigh 100 g of the dried plant powder and place it in a large flask.
  - Add 1 L of 40-60% aqueous ethanol to the powder.[\[5\]](#)
  - Seal the flask and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[\[5\]](#)
  - After maceration, transfer the mixture to a percolation apparatus.
  - Allow the solvent to slowly pass through the plant material, collecting the percolate.
  - Continue percolation until the solvent runs clear.
- Concentration:
  - Combine all the collected percolate.
  - Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous concentrated solution.[\[5\]](#)
- Solvent Partitioning (Liquid-Liquid Extraction):
  - Adjust the ethanol concentration of the concentrated solution to approximately 80-95%.[\[5\]](#)  
This will precipitate some non-polar impurities.
  - Filter the solution to remove any precipitate.
  - Further concentrate the filtrate to remove most of the ethanol.
  - Resuspend the resulting aqueous residue in deionized water and transfer it to a separatory funnel.
  - Perform sequential partitioning with solvents of increasing polarity, starting with hexane to remove lipids and highly non-polar compounds. Discard the hexane layer.

- Next, extract the aqueous layer multiple times with ethyl acetate. **Schisanlignone C** is soluble in ethyl acetate.[6]
- Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude lignan extract.

### 3. Purification of **Schisanlignone C**

- Silica Gel Column Chromatography:
  - Prepare a silica gel column (200-300 mesh) using a suitable non-polar solvent system, such as hexane-ethyl acetate.
  - Dissolve the crude lignan extract in a minimal amount of the mobile phase and load it onto the column.
  - Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
  - Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing **Schisanlignone C**.
  - Combine the fractions rich in **Schisanlignone C** and concentrate them.
- Decolorization (Optional):
  - If the resulting extract is highly colored, dissolve it in ethanol and add a small amount of activated carbon (0.1-0.2% w/v).[5]
  - Stir at room temperature for 30-60 minutes.[5]
  - Filter through celite to remove the activated carbon.
  - Concentrate the filtrate.
- Final Purification by Preparative HPLC (Optional):
  - For obtaining high-purity **Schisanlignone C** (>98%), preparative HPLC can be used.

- A C18 reversed-phase column is typically used.[\[7\]](#)
- The mobile phase often consists of a gradient of acetonitrile and water.[\[7\]](#)
- Monitor the elution at a suitable wavelength (e.g., 215 nm) and collect the peak corresponding to **Schisanlignone C**.[\[7\]](#)
- Lyophilize or evaporate the solvent from the collected fraction to obtain pure **Schisanlignone C**.

#### 4. Quantification by HPLC

- Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol to a known concentration.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)
  - Mobile Phase: A gradient of acetonitrile and water is commonly used.[\[7\]](#)
  - Flow Rate: 1.0 mL/min.[\[7\]](#)
  - Detection: UV detector at 215 nm.[\[7\]](#)
- Analysis: Prepare a calibration curve using a certified standard of **Schisanlignone C**. Inject the sample extract and quantify the amount of **Schisanlignone C** by comparing its peak area to the calibration curve.

## Data Presentation

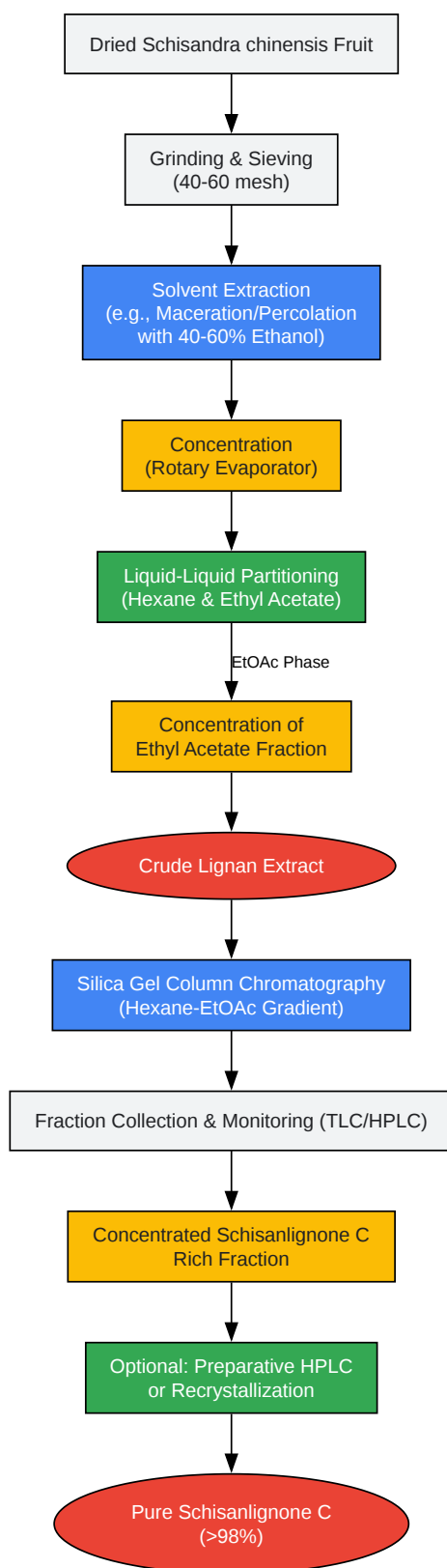
Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis

Extraction Method	Solvent	Solid-to-Liquid Ratio	Time	Key Findings	Reference
Smashing Tissue Extraction (STE)	75% Aqueous Ethanol	1:19 g/mL	1 min	Highest extraction efficiency in the shortest time.	<a href="#">[2]</a> <a href="#">[4]</a>
Heat Reflux	62% Aqueous Ethanol	Not Specified	6 hours (2x3h)	Traditional method, energy and time-consuming.	<a href="#">[4]</a>
Soxhlet Extraction	Methanol	1:100 g/mL	4 hours	Common but lengthy method.	<a href="#">[4]</a>
Supercritical Fluid Extraction (SFE)	Supercritical CO <sub>2</sub> with Ethanol cosolvent	Not Specified	Variable	Environmentally friendly, good for separation.	<a href="#">[3]</a>
Percolation	40-60% Ethanol	Not Specified	12-36 hours	High yield, avoids heat degradation.	<a href="#">[5]</a>
Microwave-Assisted Extraction (MAE)	40% Methanol	1:15 g/mL	200 seconds	Rapid extraction with high efficiency.	<a href="#">[1]</a>

Table 2: Solubility of Pure **Schisanlignone C**

Solvent	Solubility
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
DMSO	Soluble
Acetone	Soluble
Data from BioCrick.[6]	

## Visualization of Experimental Workflow



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Caption: Workflow for the extraction and purification of **Schisanlignone C**.

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Address: 3281 E Guasti Rd

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